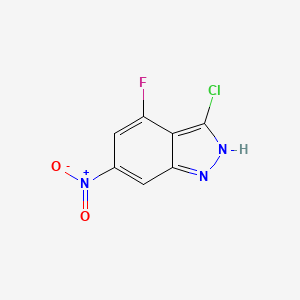

3-Chloro-4-fluoro-6-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, fluorine, and nitro groups attached to the indazole core, which can significantly influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper acetate for cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-fluoro-6-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products with different nucleophiles replacing chlorine or fluorine.

Reduction: 3-Chloro-4-fluoro-6-amino-1H-indazole.

Oxidation: Compounds with additional oxygen-containing functional groups

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 3-chloro-4-fluoro-6-nitro-1H-indazole derivatives is their potential as anticancer agents. Research indicates that indazole compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and division. For instance, a study highlighted the synthesis of various 3-chloro-6-nitro-1H-indazole derivatives, which demonstrated promising activity against cancer cell lines, suggesting their utility in developing new cancer therapies .

Antimicrobial Properties

Indazole derivatives have also shown antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria. Compounds derived from this compound have been tested against various bacterial strains, showcasing their effectiveness in inhibiting growth and potentially serving as new antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored, with some derivatives exhibiting significant inhibition of inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various studies have synthesized and tested different derivatives to identify key structural features that enhance biological activity. The incorporation of different substituents on the indazole ring can significantly affect the compound's potency and selectivity against target enzymes or receptors .

| Derivative | Activity | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | Cancer Cell Line | |

| Compound B | Antimicrobial | Bacterial Strains | |

| Compound C | Anti-inflammatory | Inflammatory Markers |

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its unique chemical structure. Its ability to form stable complexes with various materials makes it suitable for developing advanced materials with specific functionalities.

Synthesis of Functional Materials

The compound can be used as a precursor for synthesizing functional polymers or nanomaterials that exhibit desirable electrical or optical properties. Such materials can find applications in electronics, photonics, and sensors .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Case Study 1: A study focused on synthesizing a series of indazole derivatives that exhibited significant anticancer activity against breast cancer cell lines (MCF-7). The results indicated that modifications on the indazole ring could enhance cytotoxicity .

- Case Study 2: Another research project investigated the antimicrobial efficacy of various indazole derivatives against multi-drug resistant bacterial strains. The findings suggested that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluoro-6-nitro-1H-indazole is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

- 3-Chloro-6-nitro-1H-indazole

- 4-Fluoro-6-nitro-1H-indazole

- 3-Chloro-4-fluoro-1H-indazole

Comparison: 3-Chloro-4-fluoro-6-nitro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms along with a nitro group. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s metabolic stability and binding affinity to certain targets, while the nitro group can introduce additional reactivity through bioreduction .

Activité Biologique

3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound features several functional groups, including chlorine, fluorine, and nitro substituents, which significantly influence its chemical properties and biological activities. The unique combination of these substituents enhances its potential for medicinal applications, particularly in cancer therapy and antimicrobial activity.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit promising antitumor properties. A study highlighted that compounds with similar structural motifs demonstrated effective inhibition of various cancer cell lines. For instance, derivatives were reported to have IC50 values in the nanomolar range against specific cancer types:

| Compound | Cancer Type | IC50 Value (nM) |

|---|---|---|

| 81c | Colon Cancer (HCT116) | <10 |

| 82a | Multiple Myeloma (MM1.S) | 640 |

| 84 | Various cancers | <50 |

These findings suggest that the presence of halogen and nitro groups may enhance the binding affinity to molecular targets involved in tumor growth regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focused on Leishmania species, various derivatives of 3-chloro-6-nitro-1H-indazole were synthesized and tested for their efficacy against promastigotes. The results demonstrated significant activity with certain derivatives achieving low micromolar IC50 values:

| Derivative | Target Organism | IC50 Value (μg/mL) |

|---|---|---|

| A | Leishmania major | 25 |

| B | Leishmania braziliensis | 30 |

These results indicate that modifications at the 3 and 6 positions of the indazole ring can lead to enhanced biological activity against parasitic infections .

The mechanism of action for this compound appears to involve interactions with specific enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the compound's ability to interact with biological macromolecules, potentially leading to inhibition of critical pathways in cancer cell proliferation or microbial survival. For example, studies have shown that similar compounds can inhibit key kinases involved in cell cycle regulation and apoptosis .

Study on Antitumor Efficacy

In a recent study, researchers synthesized a series of indazole derivatives, including this compound, and tested their antitumor efficacy in vitro and in vivo. The study found that this compound exhibited significant antiproliferative effects on various cancer cell lines with a notable selectivity towards malignant cells compared to normal cells. The observed IC50 values ranged from 10 to 100 nM across different cell lines:

| Cell Line | IC50 Value (nM) |

|---|---|

| HCT116 | 15 |

| MCF7 | 30 |

| HeLa | 25 |

Additionally, in vivo studies demonstrated a reduction in tumor size in xenograft models treated with this compound .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial potential of derivatives derived from this compound against Leishmania species. The study utilized a series of dilution assays to determine the minimum inhibitory concentrations (MICs). Results indicated that certain derivatives not only inhibited parasite growth but also displayed low cytotoxicity towards mammalian cells:

| Derivative | MIC (μg/mL) | Cytotoxicity (CC50 μg/mL) |

|---|---|---|

| C | 20 | >100 |

| D | 15 | >100 |

This highlights the potential for developing new therapeutic agents based on this indazole scaffold .

Propriétés

IUPAC Name |

3-chloro-4-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKCEGRFLRGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.